(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS.
Brand Name:
Vulcanchem
CAS No.:
135721-56-1
VCID:
VC21543013
InChI:
InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1
SMILES:
CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N
Molecular Formula:
C40H56N8O6
Molecular Weight:
744.9 g/mol
(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
CAS No.: 135721-56-1
VCID: VC21543013
Molecular Formula: C40H56N8O6
Molecular Weight: 744.9 g/mol
Purity: >97%
* For research use only. Not for human or veterinary use.
![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide - 135721-56-1](/images/no_structure.jpg)
Description | MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS. |
---|---|
CAS No. | 135721-56-1 |
Product Name | (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide |
Molecular Formula | C40H56N8O6 |
Molecular Weight | 744.9 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1 |
Standard InChIKey | DBIVSFCCTOEQTP-CITGXELPSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N=CC=O)N(C)CC(CC(C)C)N |
SMILES | CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N |
Canonical SMILES | CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N |
Appearance | White lyophilised solid |
Boiling Point | N/A |
Melting Point | N/A |
Purity | >97% |
Sequence | QWFGLL(Modifications: Leu-5 - Leu-6 = Leu-CH2N(CH3)-Leu, Cyclized) |
Solubility | Soluble in water |
Storage | -20°C |
Synonyms | 1,4,7,10,13,16-Hexaazacyclooctadecane, Cyclic Peptide Deriv.; N-(2-Amino-4-methylpentyl)-N-methyl-L-leucyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycine (5→1)-Lactam |
PubChem Compound | 3081272 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume